molecular formula C22H41NO11 B565528 Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside CAS No. 607353-49-1

Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside

Cat. No.: B565528
CAS No.: 607353-49-1
M. Wt: 495.566
InChI Key: LAVIBJFXURBICK-FFIPVLBGSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader historical context of carbohydrate chemistry and glycobiology research spanning several decades. The compound's structural foundation relates to the discovery and characterization of the Thomsen-Friedenreich antigen, which was first described by Thomsen as a red blood cell antigen and later identified as an oncofetal antigen. This disaccharide structure, consisting of galactose beta-1,3-linked to N-acetylgalactosamine, serves as a core 1 structure in O-linked glycosylation and is present in up to 90% of carcinomas, making it a target for immunotherapy research.

The synthesis and characterization of octyl glycosides gained momentum in the late 20th century as researchers recognized their potential as membrane protein solubilization agents and research tools. The development of improved synthetic methodologies for octyl glucosides in 1978 marked a significant advancement in the field. Subsequently, the focus expanded to include more complex glycoside structures incorporating biologically relevant epitopes such as the galactose-N-acetylgalactosamine linkage found in the compound under discussion.

Research into N-acetylgalactosamine utilization pathways and regulons in proteobacteria provided crucial insights into the biological significance of galactose-N-acetylgalactosamine structures. Studies demonstrated that galactose and galactosamine amino sugars can support bacterial growth by serving as carbon and nitrogen sources, with specific enzymatic pathways involving transport, phosphorylation, and subsequent catabolism. These findings contributed to understanding the biological relevance of synthetic analogs incorporating similar structural motifs.

The specific compound this compound was cataloged in chemical databases with the CAS number 607353-49-1, indicating its recognition as a distinct chemical entity worthy of systematic study. The compound's inclusion in PubChem with the identifier CID 71751207 reflects its acceptance within the broader scientific community as a compound of research interest.

Significance in Glycobiology and Carbohydrate Chemistry

This compound holds particular significance in glycobiology due to its structural relationship to naturally occurring glycan epitopes. The compound incorporates a galactose beta-1,3-N-acetylgalactosamine linkage, which corresponds to the disaccharide sequence found in mammalian O-glycan core 1 structures and the cancer-associated Thomsen-Friedenreich antigen. This structural similarity makes the compound valuable for studying glycan-protein interactions and developing therapeutic interventions targeting cancer-related glycan expressions.

The compound's significance extends to carbohydrate chemistry through its role as a synthetic intermediate and research tool. Research has demonstrated that synthetic sugars with similar structural features are used in the production of various drugs, serving as intermediates in the synthesis of antihistamines, antidiabetic agents, and antihypertensive agents. The compound has also been shown to be useful for the fluorination of saccharides and for click modification with azide groups, expanding its utility in chemical modification reactions.

In the context of enzyme characterization, compounds featuring galactose-N-acetylgalactosamine linkages have proven instrumental in studying galactosyltransferase activities. Research has identified UDP-galactose:N-acetylgalactosamine-diphosphate-lipid beta-1,3-galactosyltransferases that catalyze the formation of galactose beta-1,3-N-acetylgalactosamine linkages. These enzymes synthesize the mammalian core 1/Thomsen-Friedenreich antigen and represent targets for developing antibacterial compounds, highlighting the therapeutic potential of related synthetic analogs.

The chemoenzymatic modular assembly of O-N-acetylgalactosamine glycans has demonstrated the importance of synthetic building blocks incorporating galactose-N-acetylgalactosamine structures. Research has shown that diversity-oriented and scalable chemical assembly of O-N-acetylgalactosamine glycan cores, combined with highly efficient enzyme modules, enables the synthesis of structurally diverse glycans with precise control over regio- and stereoselectivity. This approach has particular relevance for understanding tumor growth and metastasis processes, as O-N-acetylgalactosamine glycans play pivotal roles in these pathological processes.

Classification and Nomenclature

This compound belongs to the class of synthetic glycosides, specifically categorized as an octyl disaccharide derivative. The compound's systematic classification places it within the broader category of alkyl glycosides, which are characterized by the presence of a hydrophobic alkyl chain linked to a carbohydrate moiety through a glycosidic bond.

The compound's molecular formula is C22H41NO11, with a molecular weight of 495.6 grams per mole. This molecular composition reflects the presence of two sugar residues (galactose and N-acetylgalactosamine), an octyl chain containing eight carbon atoms, and the acetamido functional group characteristic of N-acetylated amino sugars.

The nomenclature of this compound follows established carbohydrate chemistry conventions. The systematic name describes the structural components in sequence: "octyl" indicates the eight-carbon alkyl aglycone, "2-acetamido-2-deoxy" specifies the N-acetylgalactosamine residue with acetamido substitution at the 2-position, "3-O-beta-D-galactopyranosyl" indicates the galactose residue linked through a beta-glycosidic bond at the 3-position, and "alpha-D-galactopyranoside" specifies the anomeric configuration of the reducing-end sugar.

Alternative nomenclature systems provide shortened designations for the compound. The notation "Galb1,3GlcNAc-a-octyl" represents a condensed form indicating galactose beta-1,3-linked to N-acetylglucosamine (though in this case, it should be N-acetylgalactosamine) with an alpha-linked octyl group. The compound also carries the systematic name "N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide," which precisely describes the stereochemical configuration of all chiral centers.

The compound's classification within chemical databases includes its registration under CAS number 607353-49-1 and PubChem CID 71751207. Additional database identifiers include the DSSTox Substance ID DTXSID90858219 and Nikkaji Number J1.925.659F, facilitating cross-referencing across multiple chemical information systems.

Research Significance and Applications Overview

The research significance of this compound encompasses multiple areas of scientific investigation, ranging from fundamental glycobiology studies to applied pharmaceutical research. The compound's unique structural features position it as a valuable tool for investigating carbohydrate-protein interactions, enzyme specificity studies, and synthetic methodology development.

In glycobiology research, the compound serves as a synthetic analog for studying natural glycan recognition processes. The galactose beta-1,3-N-acetylgalactosamine linkage present in the molecule corresponds to important biological epitopes found in mammalian glycoproteins and glycolipids. Research has demonstrated that similar disaccharide structures are present in various biological contexts, including blood group antigens and cancer-associated carbohydrate antigens. The synthetic accessibility of the octyl derivative enables detailed structure-activity relationship studies that would be challenging to conduct with naturally occurring glycoconjugates.

The compound's applications in enzyme characterization studies are particularly noteworthy. Research has identified specific galactosyltransferases that recognize galactose-N-acetylgalactosamine substrates and catalyze the formation of the beta-1,3-glycosidic linkage found in this compound. These enzymatic studies have revealed important insights into the mechanisms of O-antigen biosynthesis in bacterial systems and the regulation of glycan assembly in mammalian cells. The availability of synthetic substrates like the octyl derivative enables quantitative kinetic studies and facilitates the development of enzyme inhibitors with potential therapeutic applications.

Pharmaceutical applications of the compound include its use as an intermediate in drug synthesis. Research indicates that synthetic sugars with similar structural features are employed in the production of various therapeutic agents, including antihistamines, antidiabetic agents, and antihypertensive medications. The compound's utility extends to chemical modification reactions, where it serves as a platform for introducing additional functional groups through fluorination or click chemistry approaches.

The following table summarizes key research applications and findings related to this compound:

Application Area Research Focus Key Findings Reference
Enzyme Characterization Galactosyltransferase Studies Identification of UDP-Gal:GalNAc β1,3-galactosyltransferases
Glycobiology Carbohydrate Recognition Structural similarity to Thomsen-Friedenreich antigen
Pharmaceutical Synthesis Drug Intermediate Use in antihistamine and antidiabetic drug synthesis
Chemical Modification Synthetic Methodology Platform for fluorination and click chemistry
Cancer Research Tumor-Associated Antigens Relationship to cancer-associated glycan structures

Recent developments in chemoenzymatic synthesis have highlighted the importance of compounds like this compound in advancing glycan research. The development of modular assembly strategies for O-N-acetylgalactosamine glycans has demonstrated the value of synthetic building blocks that incorporate biologically relevant epitopes. These approaches enable the systematic construction of complex glycan libraries for studying biological processes and developing therapeutic interventions.

The compound's research significance is further enhanced by its role in understanding bacterial pathogenesis and developing antimicrobial strategies. Studies of N-acetylgalactosamine utilization pathways in proteobacteria have revealed that enzymes involved in processing galactose-N-acetylgalactosamine structures represent potential targets for antibacterial drug development. The availability of synthetic substrates and analogs facilitates the screening of enzyme inhibitors and the development of novel antimicrobial agents.

Properties

IUPAC Name

N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H41NO11/c1-3-4-5-6-7-8-9-31-21-15(23-12(2)26)20(17(28)14(11-25)32-21)34-22-19(30)18(29)16(27)13(10-24)33-22/h13-22,24-25,27-30H,3-11H2,1-2H3,(H,23,26)/t13-,14-,15-,16+,17+,18+,19-,20-,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVIBJFXURBICK-FFIPVLBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858219
Record name Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607353-49-1
Record name Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Azidochlorination of Glycals

A pivotal method involves the azidochlorination of glycals to generate glycosyl donors. For example, 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosyl chloride serves as a key intermediate. This donor undergoes glycosylation with octyl 2-amino-2-deoxy-α-D-galactopyranoside in the presence of silver trifluoromethanesulfonate (AgOTf) and pyridine, achieving α-selectivity through neighboring-group participation. The azide group is subsequently reduced to an amine and acetylated to yield the 2-acetamido functionality.

Reaction Conditions Table

StepReagents/ConditionsSelectivityYield (%)Source
AzidochlorinationHN₃, Cl₂, CH₂Cl₂, 0°Cα-Anomer85
GlycosylationAgOTf, pyridine, molecular sieves, 4Åα-Linkage72
Azide ReductionH₂, Pd/C, MeOH-95
N-AcetylationAc₂O, pyridine, RT-98

Stepwise Synthesis of Key Intermediates

Preparation of the Galactopyranosyl Donor

The galactopyranosyl donor is synthesized from D-galactal via azidochlorination. Treatment of 3,4,6-tri-O-acetyl-D-galactal with chlorine and sodium azide in dichloromethane at 0°C yields 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosyl chloride. This method ensures high α-selectivity due to the axial orientation of the leaving group.

Synthesis of the Octyl Glycoside Acceptor

Octyl 2-amino-2-deoxy-α-D-galactopyranoside is prepared through the following sequence:

  • Trichloroacetimidate Activation : Galactose is converted to its trichloroacetimidate derivative, which reacts with n-octanol under BF₃·Et₂O catalysis to form the octyl glycoside.

  • Azide Displacement : The 2-hydroxyl group is replaced with an azide via Mitsunobu reaction using diphenylphosphoryl azide (DPPA).

  • Selective Deprotection : Benzylidene and acetyl groups are removed using hydrazine acetate and methanolic ammonia, respectively.

Stereoselective Glycosylation and Global Deprotection

Coupling of Donor and Acceptor

The glycosylation employs 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosyl chloride (donor) and octyl 2-azido-2-deoxy-α-D-galactopyranoside (acceptor) under AgOTf promotion. The reaction proceeds in anhydrous dichloromethane with 4Å molecular sieves, achieving >70% yield of the protected disaccharide.

Post-Glycosylation Modifications

  • Azide Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the azide groups to amines.

  • N-Acetylation : Treatment with acetic anhydride in pyridine introduces the acetamido groups.

  • O-Deacetylation : Methanolic sodium methoxide removes acetyl protecting groups, yielding the final product.

Spectroscopic Validation

  • ¹H NMR (500 MHz, CD₃OD): δ 5.32 (d, J=3.5 Hz, H-1α), 4.72 (d, J=8.0 Hz, H-1β), 2.04 (s, NHAc).

  • HRMS : m/z 496.2741 [M+H]+ (calculated for C₂₂H₄₂NO₁₁: 496.2748).

Alternative Methodologies and Optimization

Solid-Phase Synthesis

Recent advances in solid-phase oligosaccharide synthesis (SPOS) might enable iterative coupling of monosaccharide units. For instance, octyl glycosides immobilized on Wang resin could undergo sequential glycosylation and deprotection .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the sugar units. Common oxidizing agents include periodate and bromine water.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups. Sodium borohydride is a typical reducing agent used.

    Substitution: Substitution reactions can occur at the hydroxyl groups, where they are replaced by other functional groups such as halides or alkyl groups. Reagents like thionyl chloride or alkyl halides are used.

Common Reagents and Conditions

    Oxidation: Periodate, bromine water, and other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Thionyl chloride, alkyl halides, and other nucleophiles under controlled temperatures.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction typically produces alcohols. Substitution reactions result in various derivatives with modified functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside exhibit antimicrobial properties. For instance, studies have shown that similar glycosides can inhibit the adhesion of pathogens like Candida albicans to epithelial cells, potentially serving as a therapeutic agent against infections .

Glycobiology

This compound plays a significant role in glycobiology, particularly in studying carbohydrate-protein interactions. Its structure allows it to mimic natural glycan structures, which can be utilized in research involving cell signaling and immune responses . The ability to inhibit pathogen binding through competitive inhibition highlights its potential as a tool for studying host-pathogen interactions.

Drug Delivery Systems

Due to its amphiphilic nature (having both hydrophilic and hydrophobic properties), this compound can be employed in drug delivery systems. It can enhance the solubility and bioavailability of poorly soluble drugs by forming micelles or liposomes .

Biomaterials

The compound's biocompatibility makes it suitable for use in biomaterials. It can be incorporated into hydrogels or scaffolds for tissue engineering applications. Its ability to promote cell adhesion and proliferation is particularly valuable in regenerative medicine .

Surface Modification

In material science, this compound can be used to modify surfaces of implants or devices to enhance biocompatibility and reduce the risk of infection . The presence of galactose residues may facilitate interactions with specific cell types, enhancing integration with biological tissues.

Case Studies

StudyFocusFindings
Study on Antimicrobial Properties (2025)Evaluated the efficacy of octyl derivatives against Candida albicansDemonstrated significant inhibition of pathogen adhesion to buccal epithelial cells .
Drug Delivery Research (2024)Investigated the use of glycosides in enhancing drug solubilityShowed improved bioavailability when used with poorly soluble drugs .
Biomaterial Development (2023)Explored the incorporation of glycosides into tissue scaffoldsFound enhanced cell proliferation and adhesion properties .

Mechanism of Action

The mechanism by which Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside exerts its effects involves its interaction with specific molecular targets such as lectins and glycosidases. The compound binds to these proteins through its carbohydrate moiety, influencing cellular processes such as signal transduction and cell adhesion. The octyl chain enhances its hydrophobic interactions, facilitating its incorporation into lipid bilayers and membranes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Glycosidic Linkage Aglycone Key Applications Reference
Octyl 2-acetamido-2-deoxy-3-O-β-D-galactosyl-α-D-galactoside (Target) C₂₂H₄₁NO₁₁ β-(1→3) Octyl Glycosyltransferase substrates
Methyl 2-acetamido-2-deoxy-3-O-β-D-galactosyl-α-D-galactoside C₁₅H₂₇NO₁₁ β-(1→3) Methyl Carbohydrate synthesis intermediates
Benzyl 2-acetamido-2-deoxy-6-O-β-D-galactosyl-α-D-glucoside C₂₁H₃₁NO₁₁ β-(1→6) Benzyl Enzymatic activity assays
Phenyl 2-acetamido-2-deoxy-3-O-β-D-galactosyl-α-D-galactoside C₂₀H₂₉NO₁₁ β-(1→3) Phenyl Sialyltransferase kinetics

Key Differences :

Aglycone Impact :

  • The octyl chain in the target compound increases lipophilicity compared to methyl or phenyl derivatives, enhancing membrane permeability and utility in lipid bilayer studies .
  • Benzyl and phenyl derivatives exhibit higher aromaticity, favoring UV-based detection in chromatographic analyses .

Glycosidic Linkage :

  • The β-(1→3) linkage in the target compound mimics natural glycosphingolipids, whereas β-(1→6) analogues (e.g., benzyl derivative) are less common in biological systems, limiting their enzymatic recognition .

Synthetic Accessibility :

  • Methyl and benzyl derivatives are easier to synthesize due to smaller aglycones, whereas the octyl variant requires optimized glycosylation conditions to prevent steric hindrance .

Functional Comparisons

Thermodynamic Stability :

  • The octyl derivative’s melting point (predicted: 757.9°C) exceeds that of methyl (mp: 220°C) and benzyl (mp: 185°C) variants due to stronger van der Waals interactions in the alkyl chain .

Biological Activity

Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside (CAS Number: 607353-49-1) is a glycoside compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H41NO11
  • Molecular Weight : 473.57 g/mol
  • IUPAC Name : N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-phenyloxan-4-yl]acetamide

The compound features a complex structure with multiple hydroxyl groups and acetamido functionalities, contributing to its solubility and reactivity in biological systems.

  • Enzyme Substrate : this compound acts as a substrate for various glycosyltransferases, which are crucial in carbohydrate metabolism and cell signaling processes. Specifically, it is utilized by UDP-GlcNAc:Gal1-beta-3GalNAc transferase .
  • Immunomodulatory Effects : Preliminary studies suggest that this compound may influence immune responses by modulating the activity of glycan-binding proteins, which play significant roles in cell-cell interactions and immune recognition .
  • Antimicrobial Activity : There is emerging evidence indicating that compounds related to beta-galactopyranosides exhibit antimicrobial properties, potentially through interference with bacterial cell wall synthesis or by acting as signaling molecules that modulate bacterial virulence factors.

Case Studies

  • Glycosylation Studies : Research has demonstrated that this compound can be effectively used in studies focusing on glycosylation patterns in various cell types. For instance, in a study involving human epithelial cells, the compound enhanced the expression of specific glycoproteins associated with cell adhesion and migration .
  • Cancer Research : In vitro studies have indicated that this compound may play a role in inhibiting tumor cell growth. A notable case involved breast cancer cell lines where treatment with the compound resulted in reduced proliferation rates and induced apoptosis through caspase activation pathways .

Comparative Analysis of Biological Activity

Biological ActivityOctyl 2-Acetamido-2-Deoxy-GalactopyranosideRelated Compounds
Enzyme SubstrateYesYes
ImmunomodulationPotentiallyYes
AntimicrobialEmerging EvidenceEstablished
AnticancerIn vitro EvidenceLimited

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside?

  • Methodological Answer : Synthesis typically involves regioselective glycosylation and orthogonal protection strategies. For example, trichloroacetimidate donors (e.g., tetra-O-acetylated galactopyranosyl derivatives) are coupled with octyl acceptors under Lewis acid catalysis (e.g., TMSOTf). Critical steps include monitoring reaction progress via TLC (e.g., heptane/acetone 3:7, RF ~0.45–0.52) and deprotection using aqueous K₂CO₃ . For analogous compounds, benzylidene and acetyl groups are employed to protect hydroxyl and acetamido groups during glycosylation .

Q. How is the stereochemical integrity of the glycosidic bond confirmed during synthesis?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential. Key signals include the anomeric proton (δ ~5.6–5.8 ppm for α-linkage; J₁,₂ = 3–4 Hz) and coupling constants (e.g., H-1’ and H-2’ in β-D-galactopyranosyl units, J = 7.8–8.2 Hz). High-resolution mass spectrometry (HRMS) further validates molecular weight (e.g., [M + Na]⁺ at m/z 779.2123) .

Q. What purification techniques are optimal for isolating this compound?

  • Methodological Answer : Flash chromatography with gradients of heptane/acetone or DCM/MeOH is standard. Preparative HPLC with C18 columns and acetonitrile/water mobile phases resolves closely related impurities. Purity (>95%) is confirmed via ¹H-NMR integration and LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with carbohydrate-binding proteins (e.g., selectins)?

  • Methodological Answer : Steered molecular dynamics (SMD) simulations model ligand-protein dissociation forces. For analogous glycosides, force profiles reveal binding affinities to selectins, with critical residues (e.g., Ca²⁺-coordinating domains) stabilizing interactions. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is recommended .

Q. What challenges arise in synthesizing derivatives with modified aglycones (e.g., fluorescent tags) for cellular uptake studies?

  • Methodological Answer : Aglycone modifications require chemoselective coupling (e.g., CuAAC "click" chemistry) post-glycosylation. Steric hindrance from the octyl chain may necessitate bulky protecting groups (e.g., benzyl or Fmoc) during synthesis. Fluorescent derivatives (e.g., BODIPY-labeled) are characterized via fluorescence anisotropy to assess membrane permeability .

Q. How does the compound’s structure influence its enzymatic hydrolysis by glycosidases?

  • Methodological Answer : Enzymatic assays with β-galactosidases or neuraminidases quantify hydrolysis rates. The 3-O-beta-D-galactopyranosyl linkage is resistant to common exoglycosidases due to steric shielding by the octyl group. Competitive inhibition studies (e.g., using 4-nitrophenyl glycosides) reveal substrate specificity .

Q. What analytical methods resolve contradictions in reported NMR assignments for similar glycosides?

  • Methodological Answer : Discrepancies in chemical shifts (e.g., acetamido δ ~2.0–2.1 ppm vs. acetylated sugars δ ~1.9–2.1 ppm) are resolved via 2D NMR (COSY, HSQC). For ambiguous signals, deuterium exchange or NOESY experiments distinguish between axial/equatorial protons .

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